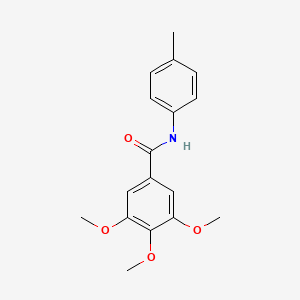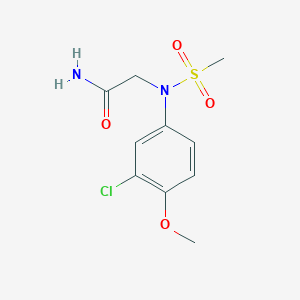![molecular formula C12H10ClNO2S2 B5738599 O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CGA 245704, is a synthetic compound that has gained attention for its potential use as an herbicide. The compound belongs to the thiocarbamate family and is classified as a pre-emergent herbicide, meaning it is applied before weed germination to prevent their growth.
作用机制
O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 works by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 prevents the growth and development of weeds by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has minimal toxicity to mammals, birds, and aquatic organisms. However, the compound can be harmful to non-target plants, and caution should be exercised when using it in the environment. O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has also been shown to have a short half-life in soil, indicating that it does not persist in the environment for an extended period.
实验室实验的优点和局限性
One of the main advantages of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is its selectivity towards crops, which minimizes damage to crops during herbicide application. The compound also has a broad spectrum of activity against various weed species, making it a useful tool for weed control. However, one limitation of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is its potential for resistance development in weeds. This can be overcome by using the compound in combination with other herbicides or by rotating its use with other herbicides.
未来方向
There are several future directions for research on O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704. One area of interest is the development of new formulations of the compound that can improve its efficacy and reduce its impact on the environment. Another area of research is the investigation of the molecular mechanisms underlying the selectivity of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 towards crops. This information can be used to develop new herbicides with improved selectivity and efficacy. Finally, further research is needed to understand the potential for resistance development in weeds and to develop strategies to overcome this issue.
In conclusion, O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is a promising herbicide with a broad spectrum of activity against various weed species and minimal toxicity to mammals, birds, and aquatic organisms. Its selectivity towards crops makes it a useful tool for weed control in agriculture. However, caution should be exercised when using the compound in the environment, and further research is needed to develop new formulations and strategies to overcome resistance development in weeds.
合成方法
The synthesis of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with O-ethyl thiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is obtained through a series of purification steps, including extraction, washing, and drying.
科学研究应用
O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has been studied for its potential use as an herbicide in agriculture. It has shown promising results in controlling the growth of various weed species, including barnyardgrass, crabgrass, and foxtail. The compound has also been tested for its selectivity towards crops, with studies showing minimal damage to crops such as corn, soybean, and cotton.
属性
IUPAC Name |
O-ethyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c1-2-16-12(17)14-11(15)10-9(13)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXABAQOMCATPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)



![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)

![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)